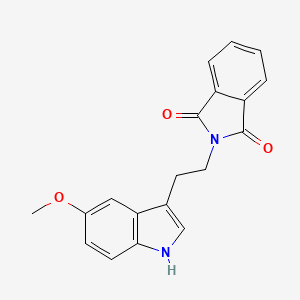

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione (hereafter referred to as Compound A) is a synthetic derivative of isoindoline-1,3-dione, featuring a 5-methoxyindole moiety linked via an ethyl chain to the isoindoline core. This compound is synthesized via a halogen-atom transfer (XAT) reaction using 4-methoxybenzenediazonium tetrafluoroborate and 2-(4-iodobutyl)isoindoline-1,3-dione, yielding 31% under optimized conditions . Its structure combines aromatic indole and isoindoline-dione systems, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-13-6-7-17-16(10-13)12(11-20-17)8-9-21-18(22)14-4-2-3-5-15(14)19(21)23/h2-7,10-11,20H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVRSLQAHYLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of 5-methoxyindole with an appropriate phthalic anhydride derivative. One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Research

The compound's structural similarity to melatonin suggests potential applications in pharmacology, particularly in sleep regulation and circadian rhythm modulation. Melatonin is well-known for its role in sleep-wake cycles, and derivatives like 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione may exhibit similar properties. Research indicates that compounds with indole structures can interact with melatonin receptors, potentially influencing sleep patterns and offering therapeutic benefits for sleep disorders.

Antioxidant Activity

Studies have shown that compounds containing indole and isoindoline structures possess antioxidant properties. These properties are crucial for developing treatments aimed at reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant capacity of this compound could be explored further in preclinical studies to assess its efficacy in protecting cells from oxidative damage.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Preliminary studies suggest that derivatives of indole can exhibit neuroprotective effects against neurotoxicity induced by various agents. This could position this compound as a candidate for developing therapies aimed at conditions such as Alzheimer's disease or Parkinson's disease.

Cancer Research

Research into the anticancer properties of indole derivatives has been extensive. Compounds similar to this compound have shown promise in inhibiting tumor growth and metastasis in various cancer models. Investigating the specific mechanisms through which this compound exerts its effects could lead to novel cancer treatment strategies.

Synthesis and Chemical Studies

The synthesis of this compound can provide insights into organic synthesis methodologies involving indole derivatives. Understanding the synthetic pathways can enhance the development of similar compounds with tailored biological activities.

Data Tables

| Application Area | Description |

|---|---|

| Pharmacology | Sleep regulation |

| Antioxidant activity | Reducing oxidative stress |

| Neuroprotection | Protecting neurons |

| Cancer treatment | Inhibiting tumor growth |

| Chemical synthesis | Methodological insights |

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of indole derivatives, researchers found that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress. The study highlighted the potential for these compounds to be developed as therapeutic agents for neurodegenerative diseases.

Case Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant activity of several indole derivatives, including those related to this compound. The findings indicated that these compounds effectively scavenged free radicals, suggesting their utility in formulations aimed at mitigating oxidative damage.

Mechanism of Action

The mechanism of action of 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing cellular signaling and biological responses . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Compound B : 2-[2-(1H-Indol-3-yl)ethyl]isoindoline-1,3-dione (CAS 15741-71-6)

- Key Difference : Lacks the 5-methoxy group on the indole ring.

- Properties: Melting point: 164°C (vs. unreported for Compound A) Molecular weight: 290.32 g/mol (vs.

Compound C : 2-[2-(5-Fluoro-1H-indol-3-yl)-propyl]-isoindole-1,3-dione (215e)

- Key Difference : 5-Fluoro substituent and propyl linker.

- Synthesis : Achieved via Rh-catalyzed tandem hydroformylation/Fischer indolization (47% yield) .

- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups, while the propyl chain could increase lipophilicity .

Variations in the Linker Chain

Compound D : 2-[2-(5-Methoxy-1H-indol-3-yl)-propyl]-isoindole-1,3-dione (215a)

- Key Difference : Propyl linker instead of ethyl.

- Synthesis : Higher yield (95%) via Fischer indolization, suggesting steric or electronic advantages of the propyl chain in reaction kinetics .

- Impact : Longer chains may improve membrane permeability but reduce aqueous solubility .

Compound E : 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (5)

Modifications to the Isoindoline-1,3-dione Core

Compound F : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16)

- Key Difference : Methylimidazolyl substituent on the phenyl ring.

- Properties :

Compound G : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

- Key Difference : Triazolidin-thione moiety.

- Properties: IR: C=S stretch at 1217 cm⁻¹. Potential for metal coordination or enhanced biological activity due to sulfur .

Hydrophilicity-Enhancing Modifications

Compound H : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3-dione

- Key Difference : Polyethylene glycol (PEG) chain.

- Properties: Molecular formula: C₁₄H₁₇NO₅ (vs. C₁₈H₁₅N₂O₃ for Compound A). Applications: Improved solubility for drug delivery systems; used as a synthetic intermediate .

Biological Activity

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention for its diverse biological activities. This compound is structurally characterized by an indole moiety, which is linked to an isoindoline framework. The biological significance of this compound arises from its potential applications in various therapeutic areas, including neurodegenerative diseases, cancer treatment, and antimicrobial activities.

- Molecular Formula : C19H16N2O3

- Molecular Weight : 304.343 g/mol

- CAS Number : 55749-36-5

Anticholinesterase Activity

One of the primary areas of research for isoindoline derivatives is their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study involving several isoindoline derivatives indicated that compounds similar to this compound exhibited significant AChE inhibition with IC50 values ranging from 10 to 140 μM. The most potent derivatives showed IC50 values as low as 1.12 μM for AChE inhibition .

Neuroprotective Effects

In vitro tests have demonstrated that certain isoindoline derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, some compounds exhibited neuroprotective effects against H2O2-induced cell death in PC12 neurons, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research has shown that isoindoline derivatives possess anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential therapeutic use in oncology .

Antimicrobial and Anti-inflammatory Properties

The indole structure contributes to a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. Compounds with similar structures have been reported to exhibit activity against bacteria and fungi, making them candidates for further development in treating infectious diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- AChE Inhibition : The interaction with the active site of AChE disrupts the breakdown of acetylcholine, enhancing cholinergic signaling.

- Antioxidant Activity : The indole moiety may contribute to scavenging free radicals, thereby protecting cells from oxidative damage.

- Receptor Binding : The compound may interact with various receptors involved in signaling pathways pertinent to inflammation and cancer progression.

Research Findings

Case Studies

- Neuroprotective Effects : In a study assessing the neuroprotective capabilities of isoindoline derivatives, compounds were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated that certain derivatives significantly reduced cell death compared to untreated controls.

- AChE Inhibition : A series of synthesized isoindoline derivatives were evaluated for their AChE inhibitory activity using Ellman's method. The most effective compounds showed IC50 values lower than those of established drugs like rivastigmine, indicating their potential as new therapeutic agents for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.